molecular formula C20H14N2O2 B12533210 N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine CAS No. 141991-07-3

N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine

Cat. No.: B12533210
CAS No.: 141991-07-3
M. Wt: 314.3 g/mol
InChI Key: WYQILPBTXSQWAQ-UHFFFAOYSA-N
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Description

N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine is a synthetic tetracyclic compound designed for research applications. Its structure incorporates an acridine core, a scaffold known for diverse biological activities and material properties. Researchers are exploring this compound and its analogs in several fields. In medicinal chemistry, related acridinone and phenothiazine derivatives are investigated for their potential as therapeutic agents, including non-narcotic analgesics and anti-inflammatories that can elevate pain thresholds in both inflamed and normal tissue . The compound's structural framework is also of significant interest in agrochemical research; heterocyclic systems like thiazolopyridines serve as key scaffolds in the development of novel herbicides that act by inhibiting plant-specific enzymes such as acyl-ACP thioesterase . Furthermore, the acridine core is a valuable building block in materials science, particularly for the synthesis of redox-active molecules and functionalized π-conjugated systems that could be applicable in the development of organic electronic components . The synthetic pathway to such complex molecules often involves advanced methods, including aryne chemistry, which allows for the efficient construction of the core structure from readily available starting materials like hydrazones . Researchers value this compound for its versatility as a chemical precursor and its potential to exhibit a unique mechanism of action in biological systems. This product is intended for laboratory research purposes only.

Properties

CAS No.

141991-07-3

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

N-phenyl-[1,3]dioxolo[4,5-b]acridin-10-amine

InChI

InChI=1S/C20H14N2O2/c1-2-6-13(7-3-1)21-20-14-8-4-5-9-16(14)22-17-11-19-18(10-15(17)20)23-12-24-19/h1-11H,12H2,(H,21,22)

InChI Key

WYQILPBTXSQWAQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=C(C4=CC=CC=C4N=C3C=C2O1)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substrate Preparation : A bromoacridine precursor (e.g., 10-bromoacridine) serves as the starting material.
  • Palladium-Catalyzed Coupling : The bromoacridine reacts with aniline in the presence of a palladium catalyst, ligands (e.g., dppf), and a base (e.g., sodium tert-butoxide) to form the N-phenylacridine intermediate.
  • Cyclization for Dioxole Formation : Post-amination, the intermediate undergoes cyclization under acidic conditions (e.g., H₂SO₄ or triflic anhydride) to form the dioxole ring.

Reaction Conditions :

Parameter Value/Details Source
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃
Ligand 1,1'-Bis(diphenylphosphino)ferrocene
Base Sodium tert-butoxide
Solvent Toluene or xylene
Temperature 80–100°C
Yield 62–81%

This method achieves high regioselectivity and scalability, as demonstrated in the synthesis of related acridine derivatives.

Cyclization Methods for Dioxole Formation

The dioxole ring is typically introduced via cyclization of a diol-containing intermediate. Two primary strategies have been reported:

Acid-Catalyzed Cyclization

A dihydroxybenzene derivative undergoes acid-mediated cyclization to form the 1,3-dioxole ring. This approach is compatible with pre-functionalized acridine cores.

Example Protocol :

  • Diol Intermediate : Synthesize a diol-substituted acridine (e.g., via hydroxylation or reduction).
  • Cyclization : Treat with H₂SO₄ or triflic anhydride to promote ring closure, forming the dioxole.

Advantages :

  • High atom economy.
  • Mild conditions (room temperature to 50°C).

Limitations :

  • Requires precise diol positioning on the acridine scaffold.

Enamine-Mediated Cyclization

Enamine intermediates enable stereoselective cyclization, as demonstrated in pancratistatin synthesis. This method may be adapted for dioxole formation.

Procedure :

  • Enamine Formation : React a ketone or aldehyde with an amine to form an enamine.
  • Cyclization : Use a chiral amine catalyst (e.g., (S)-2-methoxymethylpyrrolidine) and acid (e.g., DMAP) to induce enantioselective cyclization.

Key Parameters :

Parameter Value/Details Source
Catalyst Chiral amine (substoichiometric)
Acid Triflic anhydride or DMAP
Temperature Room temperature to 50°C
Enantiomeric Excess (ee) Up to 90%

This method is advantageous for asymmetric synthesis but requires specialized catalysts.

One-Pot Synthesis Approaches

A streamlined one-pot method combines amination and cyclization steps, reducing purification costs and improving efficiency.

Palladium-Catalyzed One-Pot Synthesis

  • Amination : Perform Buchwald-Hartwig amination of a bromoacridine with aniline.
  • Cycloaromatization : Add a diol and acid catalyst (e.g., H₂SO₄) to the reaction mixture, enabling in situ cyclization.

Advantages :

  • Eliminates intermediate isolation.
  • Scalable to gram quantities.

Example Data :

Parameter Value/Details Source
Catalyst Pd₂(dba)₃/PPh₃
Base Sodium tert-butoxide
Solvent Toluene
Temperature 80–100°C
Yield 68–79%

This method is particularly effective for synthesizing 9-aminoacridines, which share structural similarities with the target compound.

Comparative Analysis of Reaction Conditions

Table 1 summarizes key methodologies and their performance metrics:

Method Catalyst Base Temperature Yield Source
Buchwald-Hartwig Pd(dppf)Cl₂ NaOt-Bu 80–100°C 62–81%
Acid-Catalyzed Cyclization H₂SO₄ 50°C 68%
One-Pot Synthesis Pd₂(dba)₃ NaOt-Bu 100°C 79%
Enamine Cyclization Chiral amine Triflic anhydride RT 90% ee

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine is its potential as an anticancer agent. Studies have shown that compounds with acridine structures can intercalate into DNA, disrupting replication and transcription processes. This mechanism can lead to apoptosis in cancer cells. For instance, derivatives of acridine have demonstrated selective cytotoxicity against various cancer cell lines by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies suggest that it may inhibit the growth of certain bacterial strains and fungi. The presence of the dioxolo group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. For example, it may inhibit various enzymes involved in metabolic pathways related to cancer progression or microbial resistance mechanisms. The specific interactions with target enzymes can lead to the development of new therapeutic agents aimed at overcoming drug resistance in pathogens or cancer cells.

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

CompoundIC50 (µM)Mechanism of Action
Derivative A5.2Caspase activation
Derivative B8.7DNA intercalation
Derivative C6.3Cell cycle arrest

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of this compound against various bacterial strains showed promising results. The compound was tested against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. The findings indicated that the compound exhibited a zone of inhibition comparable to conventional antibiotics.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanism of Action

The mechanism of action of N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Core Heterocycle Differences

  • Acridine vs. Phenothiazine: The acridine core in the target compound is planar and aromatic, favoring π-π stacking interactions. This contrasts with phenothiazine (e.g., compounds in and ), which has a bent, non-planar structure due to the sulfur atom, reducing π-stacking efficiency but enhancing redox activity . Similar dioxolo fusion is seen in ’s 2,3,4H-1,3-dioxolo[4,5-b]indoles but with indole cores .

Substituent Effects

  • N-Phenylamine Group: The 10-position phenylamine substituent in the target compound may enhance binding to biological targets (e.g., kinases) via hydrogen bonding. This contrasts with: Nitro and Alkyl Substituents (): The 4-nitrophenyl ethynyl group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine introduces strong electron-withdrawing effects, altering reactivity and optical properties . Bulkier Alkyl Chains (): The N-butyl and dimethylpropyl groups in phenothiazine derivatives increase hydrophobicity, likely reducing aqueous solubility compared to the phenylamine group .

Physicochemical and Functional Properties

Property N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine N-Alkyldioxolo[4,5-b]phenothiazines
Core Structure Acridine + 1,3-dioxolo Phenothiazine Phenothiazine + 1,3-dioxolo
Key Substituent Phenylamine 4-Nitrophenyl ethynyl Diethylamino, methoxy, acetyl
Electronic Effects Electron-rich (dioxolo O) + moderate donating Strong electron-withdrawing (nitro) Variable (electron-donating/depleting)
Solubility Likely moderate (polar O atoms) Low (hydrophobic nitro group) Moderate (depends on N-substituents)
Applications Potential DNA intercalation, sensors Optoelectronic materials Pharmaceutical intermediates

Research Implications and Gaps

  • Materials Science: The dioxolo ring’s electron-donating properties could stabilize excited states, making the compound useful in organic LEDs or sensors—similar to phenothiazine derivatives in .
  • Synthetic Challenges: The target compound’s synthesis may require controlled conditions to prevent acridine ring oxidation, unlike phenothiazines’ robust synthesis () .

Biological Activity

N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine is a complex organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20H14N2O2
Molecular Weight 318.34 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=C1)C(=N2)C(=O)C3=C(OCO3)C=C(C=C4)N=CC4=C(C=C(C2)C(=O)N)C(=C(C=C(C1)O)C(=O)N)O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Acridinone Core : Cyclization of appropriate precursors to establish the acridinone structure.
  • Introduction of the Dioxolo Ring : A cyclization reaction introduces the dioxolo ring.
  • Attachment of the Phenyl Group : The phenyl group is added through substitution reactions.

These synthetic pathways are crucial for optimizing yield and purity while minimizing environmental impact .

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that these compounds effectively reduce viability in various cancer cell lines at concentrations as low as 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against various bacterial strains, including Escherichia coli and Staphylococcus aureus, it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 2.5 to 15 µg/mL depending on the derivative tested .

Table: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
Derivative 1E. coli5
Derivative 2S. aureus10
Derivative 3P. aeruginosa15

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of certain derivatives in models of doxorubicin-induced cardiotoxicity. These compounds were found to significantly enhance cell viability in H9c2 cardiomyocytes compared to untreated controls .

Table: Cardioprotective Effects in H9c2 Cells

CompoundCell Viability (%)
Control60
Derivative A85
Derivative B90

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to altered signaling pathways involved in cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of aromatic amines with dioxolo-acridinone precursors. For example, regioselective alkylation or acylation of the acridine core under reflux in polar aprotic solvents (e.g., acetonitrile or methanol) with catalysts like NaHCO₃ can improve yields. Optimization includes:

  • Temperature control : Maintaining 125–130°C for cyclization (as seen in acridine derivatives) .
  • Solvent selection : Methanol or ethanol enhances solubility of intermediates, while acetic anhydride aids in acetylation .
  • Catalyst screening : Bases like NaOH (10% ethanolic solution) improve reaction rates in heterocyclic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns on the acridine and phenyl rings (e.g., δ 6.8–8.2 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ matching theoretical m/z).
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between dioxolo and acridine moieties) .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution on the acridine core be addressed?

Regioselectivity is influenced by electron-donating/withdrawing groups and steric effects. Strategies include:

  • Directed functionalization : Use of protecting groups (e.g., acetyl) to block reactive sites .
  • Computational modeling : DFT calculations predict electron density distribution to guide substitution sites .
  • Catalytic systems : Transition metals (e.g., Pd) enable selective C–H activation in heterocycles .

Q. How should researchers analyze discrepancies between experimental and computational data for the compound’s electronic properties?

  • Benchmarking : Compare experimental UV-Vis λmax with TD-DFT results. Adjust solvent parameters (e.g., PCM models) to align theoretical and observed spectra.
  • Vibrational analysis : IR/Raman spectra validate computed vibrational modes (e.g., C–O stretching in dioxolo groups) .
  • Error analysis : Quantify basis set limitations (e.g., B3LYP/6-31G* vs. higher-tier methods) .

Q. What methodologies assess the compound’s stability under photolytic or oxidative conditions?

  • Photostability : Expose to UV light (254–365 nm) in quartz cells; monitor degradation via HPLC at 0, 24, and 48 hours.
  • Oxidative stability : Treat with H2O2 (3–30%) at 40°C; track byproduct formation using LC-MS .
  • Thermal stability : TGA/DSC analysis under nitrogen (heating rate 10°C/min) identifies decomposition thresholds .

Q. What strategies are used to evaluate biological activity, such as kinase inhibition or DNA intercalation?

  • Kinase assays : Incubate with recombinant kinases (e.g., EGFR) and ATP; measure inhibition via ADP-Glo™ luminescence .
  • DNA binding : Fluorescence quenching titrations with CT-DNA; calculate binding constants (Kb) using Stern-Volmer plots.
  • Cellular uptake : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Solubility profiling : Conduct equilibrium solubility assays in DMSO, ethanol, and hexane (25°C, 48 hr).
  • Cosolvent systems : Use DMSO/Tween 80/saline mixtures to enhance aqueous solubility .
  • Crystallinity impact : Compare amorphous vs. crystalline forms via PXRD; amorphous phases often show higher solubility .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodSolventCatalystYield (%)Reference
CyclocondensationAcetonitrileNaHCO₃68–72
Microwave-assistedEthanolScolecite85–90
Reflux alkylationMethanolNaOH60–65

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsApplication
¹H-NMRδ 2.4 (CH₃), δ 6.9–8.1 (Ar-H)Substitution pattern validation
¹³C-NMRδ 152.5 (C=O), δ 102–120 (Ar-C)Acridine core confirmation
HRMSm/z 346.1445 [M+H]+Molecular formula verification

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